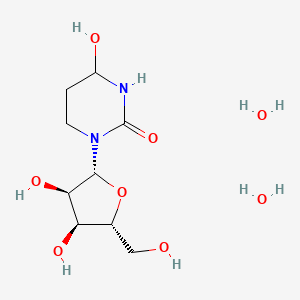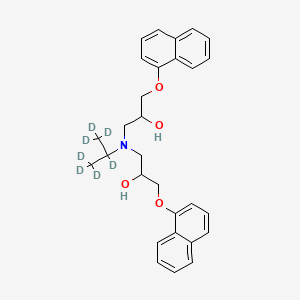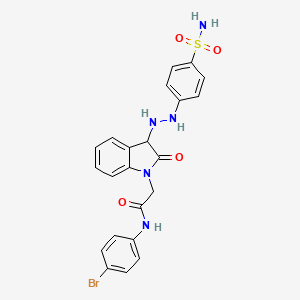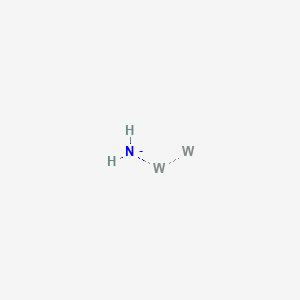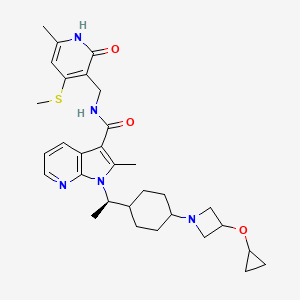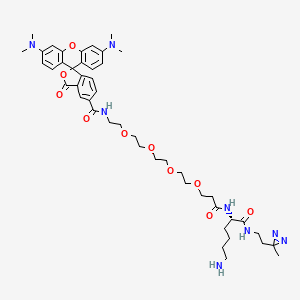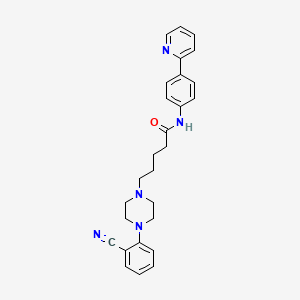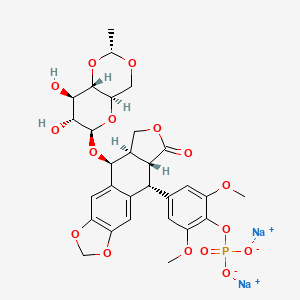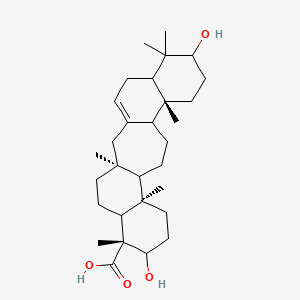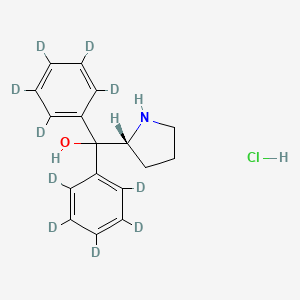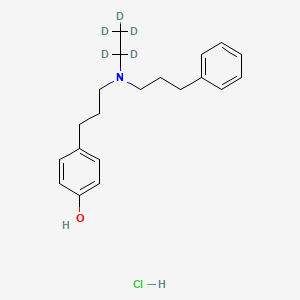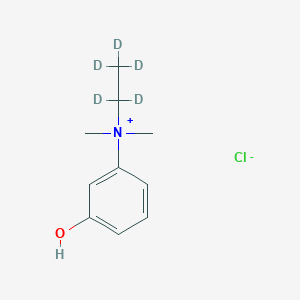
Hbv-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hbv-IN-13 is a chemical compound that has garnered significant interest in the field of antiviral research, particularly for its potential in treating hepatitis B virus (HBV) infections. Hepatitis B virus is a major global health concern, affecting millions of people worldwide and leading to severe liver diseases such as cirrhosis and hepatocellular carcinoma. This compound is designed to inhibit the replication of hepatitis B virus, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-13 involves multiple steps, starting from readily available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency in product quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify this compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Hbv-IN-13 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain moieties to achieve the desired chemical structure.
Substitution: Replacement of functional groups with other substituents to enhance activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels.
Major Products
The major products formed from the reactions involving this compound are typically intermediates that are further processed to yield the final compound. These intermediates are characterized and purified to ensure they meet the required specifications for subsequent steps in the synthesis.
Scientific Research Applications
Hbv-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antiviral properties and its ability to inhibit the replication of hepatitis B virus in cell culture and animal models.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B virus infections, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of antiviral drugs and as a reference compound in quality control and analytical testing.
Mechanism of Action
The mechanism of action of Hbv-IN-13 involves its interaction with specific molecular targets within the hepatitis B virus replication cycle. This compound inhibits the activity of viral polymerase, an enzyme crucial for the replication of viral DNA. By binding to the active site of the polymerase, this compound prevents the synthesis of new viral DNA, thereby reducing the viral load in infected cells. This inhibition disrupts the viral life cycle and limits the spread of the virus within the host.
Comparison with Similar Compounds
Hbv-IN-13 is compared with other similar compounds based on its unique properties and efficacy:
Entecavir: Another antiviral agent used to treat hepatitis B virus infections. While both compounds inhibit viral polymerase, this compound has shown higher potency in preclinical studies.
Tenofovir: A nucleotide analog that inhibits hepatitis B virus replication. This compound offers a different mechanism of action, providing an alternative treatment option for patients resistant to tenofovir.
Lamivudine: An antiviral drug that targets hepatitis B virus polymerase. This compound has demonstrated a lower likelihood of developing resistance compared to lamivudine.
Similar Compounds
- Entecavir
- Tenofovir
- Lamivudine
This compound stands out due to its unique chemical structure and mechanism of action, making it a promising candidate for further research and development in the treatment of hepatitis B virus infections.
Properties
Molecular Formula |
C22H25NO7 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(7S)-4-(3-methoxypropoxy)-11-oxo-7-propan-2-yl-6,7-dihydro-[1,3]benzodioxolo[7,6-a]quinolizine-10-carboxylic acid |
InChI |
InChI=1S/C22H25NO7/c1-12(2)15-7-13-8-18(28-6-4-5-27-3)20-21(30-11-29-20)19(13)16-9-17(24)14(22(25)26)10-23(15)16/h8-10,12,15H,4-7,11H2,1-3H3,(H,25,26)/t15-/m0/s1 |
InChI Key |
MGBFTHMYPGXZHP-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC2=CC(=C3C(=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3)OCCCOC |
Canonical SMILES |
CC(C)C1CC2=CC(=C3C(=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3)OCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


